13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2
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Overview
Description
13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 is a complex organic compound with significant interest in various scientific fields. This compound features a cyclopentyl ring with multiple functional groups, including a hydroxy group, a keto group, and a long aliphatic chain. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further transformations, such as reduction and oxidation, to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to improve yield and selectivity. Catalysts such as palladium or platinum on carbon can be used to facilitate hydrogenation reactions, while specific enzymes may be employed to achieve stereoselective synthesis. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto groups can be reduced to hydroxy groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a keto group, while reduction of the keto group yields a hydroxy group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 involves its interaction with specific molecular targets The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, modulating their activity The aliphatic chain may also play a role in the compound’s binding affinity and specificity
Comparison with Similar Compounds
Similar Compounds
Uniqueness
13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 is unique due to its specific arrangement of functional groups and stereochemistry This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds
Properties
IUPAC Name |
(Z)-7-[(2R)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16?,17-,18?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-RJBWQQQPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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